2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H,5H,10H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound is part of the broader class of 2-amino-4H-chromene derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H,5H,10H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of 3,5-cyclohexanedione, 4-bromothiophene-2-carbaldehyde, and ethyl cyanoacetate in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The mixture is refluxed for 2-3 hours and then cooled to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is scalable and can be adapted for larger-scale synthesis with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H,5H,10H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
2-Amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H,5H,10H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H,5H,10H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-bromo-4-(thiophen-2-yl)-4H-benzo[g]chromene-3-carbonitrile
- 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Uniqueness
2-Amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H,5H,10H-benzo[g]chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the bromothiophene moiety enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C18H9BrN2O3S |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C18H9BrN2O3S/c19-8-5-12(25-7-8)13-11(6-20)18(21)24-17-14(13)15(22)9-3-1-2-4-10(9)16(17)23/h1-5,7,13H,21H2 |
InChI Key |
YUIPXZVYHMXTJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC(=CS4)Br)C#N)N |
Origin of Product |
United States |
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